6,7-Dimethoxy-2-phenylquinoline-4-carboxylic acid
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Overview
Description
6,7-Dimethoxy-2-phenylquinoline-4-carboxylic acid is a quinoline derivative with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline core substituted with methoxy groups at positions 6 and 7, a phenyl group at position 2, and a carboxylic acid group at position 4. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule, making it a valuable subject of study in medicinal chemistry and other scientific disciplines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-2-phenylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the Friedländer synthesis, which involves the condensation of an aromatic aldehyde with an amino ketone in the presence of an acid catalyst. The reaction conditions often require heating and the use of solvents such as ethanol or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods focus on improving yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-2-phenylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinone derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
6,7-Dimethoxy-2-phenylquinoline-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly histone deacetylase inhibitors.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-2-phenylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, as a histone deacetylase inhibitor, it binds to the active site of the enzyme, preventing the removal of acetyl groups from histone proteins. This inhibition leads to an accumulation of acetylated histones, resulting in altered gene expression and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline-4-carboxylic acid: Lacks the methoxy groups at positions 6 and 7.
6,7-Dimethyl-2-phenylquinoline-4-carboxylic acid: Substitutes methoxy groups with methyl groups.
Uniqueness
6,7-Dimethoxy-2-phenylquinoline-4-carboxylic acid is unique due to the presence of methoxy groups, which enhance its solubility and reactivity. These functional groups also contribute to its distinct biological activity, making it a valuable compound for developing new therapeutic agents .
Properties
Molecular Formula |
C18H15NO4 |
---|---|
Molecular Weight |
309.3 g/mol |
IUPAC Name |
6,7-dimethoxy-2-phenylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C18H15NO4/c1-22-16-9-12-13(18(20)21)8-14(11-6-4-3-5-7-11)19-15(12)10-17(16)23-2/h3-10H,1-2H3,(H,20,21) |
InChI Key |
MLXXXFVCTDCEKZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=CC(=N2)C3=CC=CC=C3)C(=O)O)OC |
Origin of Product |
United States |
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